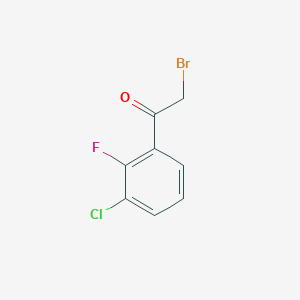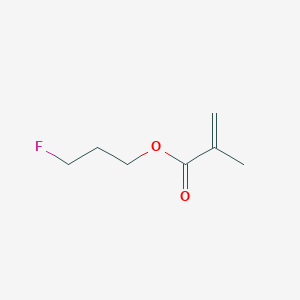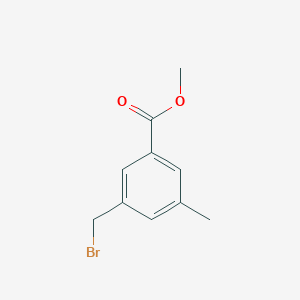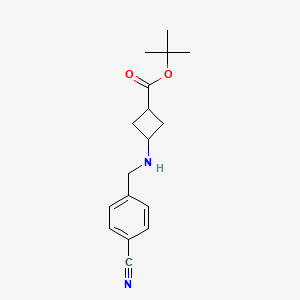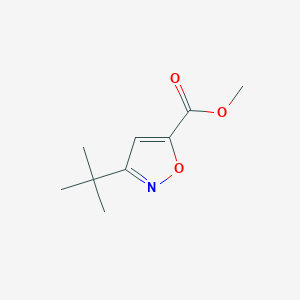
Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate
概要
説明
Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate is a compound that is part of a broader class of organic molecules known as oxazoles. These compounds are characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The tert-butyl group attached to the oxazole ring increases the steric bulk of the molecule, which can be useful in various chemical applications, such as the synthesis of more complex molecules or as intermediates in pharmaceuticals.
Synthesis Analysis
The synthesis of related oxazole derivatives has been reported in the literature. For instance, the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was achieved through a Pd-catalyzed amide coupling followed by bromination and cyclization . This method provides a high optical purity of the oxazole derivative, which is crucial for the synthesis of enantiomerically pure compounds. Another related synthesis involves the preparation of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, which serves as a chiral auxiliary in dipeptide synthesis .
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be complex and is often elucidated using spectroscopic methods such as NMR and X-ray diffraction. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was confirmed by FTIR, NMR, MS, and X-ray diffraction .
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, including cyclization, acetylation, and Michael additions. For instance, the compound tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was used in Michael additions with aryl cuprates, yielding high diastereoselectivities . The acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate was found to proceed regioselectively, leading to specific acetylated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase the hydrophobicity of the molecule and affect its boiling and melting points. The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be investigated using density functional theory (DFT) to understand the reactivity and stability of the compound . These properties are essential for predicting the behavior of these molecules in various environments and their potential applications in chemical synthesis.
科学的研究の応用
Stereochemistry in Hydroformylation Reactions
Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate has been studied for its role in highly stereoselective hydroformylation processes. For instance, research has demonstrated the hydroformylation of Methyl (2 R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate to form products like methyl (2 R,4 R)-2-tert-butyl-4-formyloxazolidine-3-carboxylate, showing up to 99% diastereoselectivities in homogeneous transition-metal-catalysed reactions. These products are significant intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).
Synthesis in Organic Chemistry
The compound has been utilized in the enantioselective synthesis of related compounds like methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate. This synthesis, involving a Pd-catalyzed amide coupling with vinyl triflate and subsequent oxazole formation, has been effective in producing oxazole subunit positional isomers in macrocyclic azole peptides (Magata et al., 2017).
Applications in Material Science
This compound has also been explored in the preparation of materials like (4S)-tert-butyl 4-(hydroxydiphenylmethyl)-2,2-dimethyloxazolidine-3-carboxylate. This process involves a Grignard reaction and has potential applications in the development of new materials and complex molecular structures (Gao et al., 2006).
Pharmaceutical Research
In the realm of pharmaceuticals, research has been conducted on the synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from methyl ketones, which exhibit significant antifungal activity. These findings illustrate the potential of this compound derivatives in the development of new antifungal agents (Dai et al., 2019).
Advanced Organic Syntheses
The molecule has also been instrumental in advanced organic syntheses, like the preparation of chirally pure compounds using derivatives of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. These procedures are crucial for the synthesis of enantiomerically pure compounds, essential in pharmaceutical development (Studer et al., 1995).
Safety and Hazards
作用機序
Target of Action
Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to exhibit a wide spectrum of biological activities . .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to a range of biological responses
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Oxazole derivatives have been found to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, this compound can modulate metabolic pathways, impacting the production and utilization of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. For example, in animal studies, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites. The compound’s involvement in these pathways can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for certain biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may accumulate in the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism. The localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
methyl 3-tert-butyl-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2,3)7-5-6(13-10-7)8(11)12-4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPAIQCUBUFABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578511 | |
| Record name | Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133674-39-2 | |
| Record name | Methyl 3-tert-butyl-1,2-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

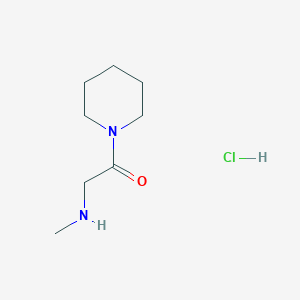
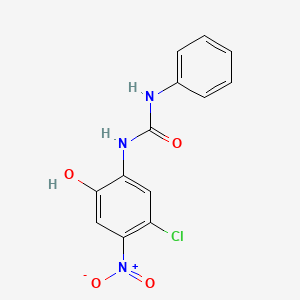
![2,3-Dichloropyrido[1,2-A]pyrimidin-4-one](/img/structure/B3030972.png)

![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B3030975.png)
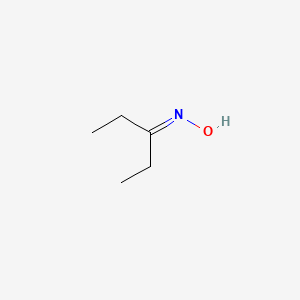
![(4-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B3030979.png)
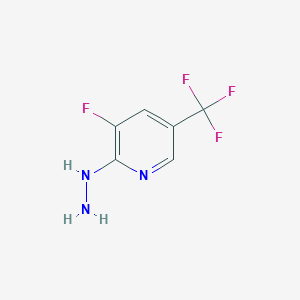

![4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3030982.png)
